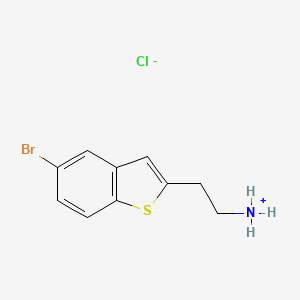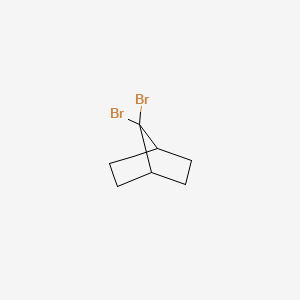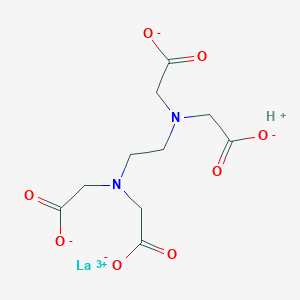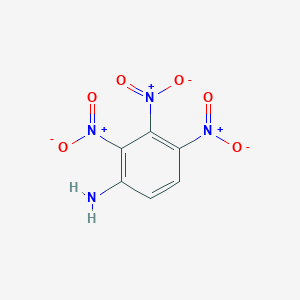
Trinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinitroaniline, also known as 2,4,6-trinitroaniline, is a nitrated amine with the chemical formula C₆H₄N₄O₆. It is a yellow to red powder depending on its purity and concentration. This compound is known for its strong oxidizing properties and explosive tendencies, especially when mixed with reducing agents .
Vorbereitungsmethoden
Trinitroaniline can be synthesized through various methods. One common synthetic route involves the nitration of aniline. The process typically includes the following steps:
Nitration of Aniline: Aniline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions on the benzene ring.
Purification: The crude product is purified through recrystallization to obtain pure this compound.
Industrial production methods often involve the conversion of picric acid to 2,4,6-trinitrochlorobenzene using phosphorus pentachloride (PCl₅) or a similar chlorinating agent, followed by amination under mild reaction conditions .
Analyse Chemischer Reaktionen
Trinitroaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of this compound typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst, leading to the formation of less nitrated aniline derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trinitroaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of trinitroaniline and its derivatives involves several molecular targets and pathways:
Antitumor Activity: this compound derivatives have been shown to induce apoptosis in cancer cells by increasing the ratio of Bax/Bcl-2 expression.
Oxidizing Properties: The strong oxidizing nature of this compound allows it to participate in various redox reactions, making it useful in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Trinitroaniline can be compared with other similar compounds such as picric acid, tetryl, and other nitrated amines:
Picric Acid: Both this compound and picric acid are strong oxidizing agents and have explosive properties.
Tetryl: Tetryl is another nitrated amine used in explosives.
Other Nitrated Amines: This compound is unique due to its specific nitration pattern and its applications in both scientific research and industry.
Eigenschaften
CAS-Nummer |
26952-42-1 |
|---|---|
Molekularformel |
C6H4N4O6 |
Molekulargewicht |
228.12 g/mol |
IUPAC-Name |
2,3,4-trinitroaniline |
InChI |
InChI=1S/C6H4N4O6/c7-3-1-2-4(8(11)12)6(10(15)16)5(3)9(13)14/h1-2H,7H2 |
InChI-Schlüssel |
IVOMCIOXYNVSEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Physikalische Beschreibung |
2,3,4-trinitroaniline, wetted appears as an orange-red moist crystalline solid. Water slurry mitigates explosion hazard. Specific gravity 1.8. Melting point 370 °F. Highly toxic. 2,3,4-trinitroaniline appears as an orange-red crystalline structure. Highly toxic. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


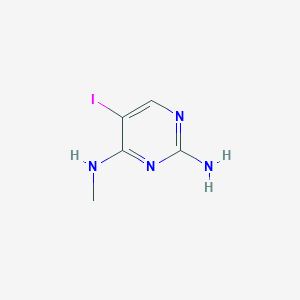
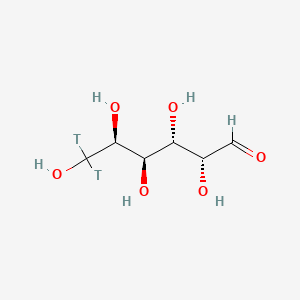
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
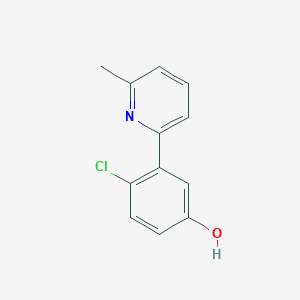
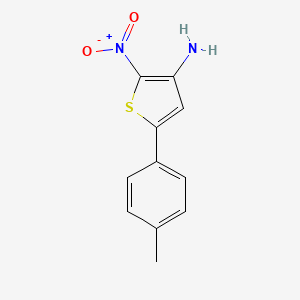

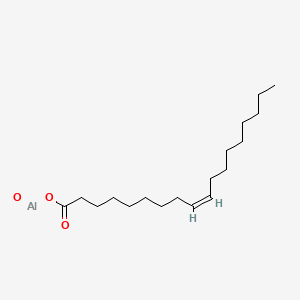
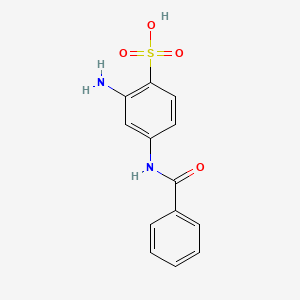
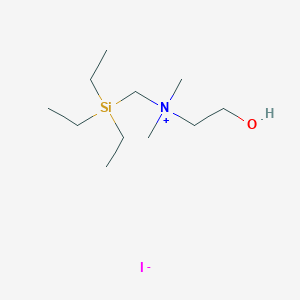
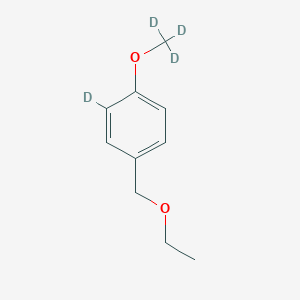
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
